molecular formula C15H29N B14429292 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole CAS No. 83688-87-3

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14429292
CAS No.: 83688-87-3
M. Wt: 223.40 g/mol
InChI Key: JGCDFPFJPDWLGQ-UHFFFAOYSA-N
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Description

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C15H29N . This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. Pyrroles are known for their diverse chemical reactivity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, which gives N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is atom-economic and produces only water and molecular hydrogen as side products.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrroles, it offers unique opportunities for functionalization and application in various fields.

Properties

CAS No.

83688-87-3

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

2-butyl-5-heptyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C15H29N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14H,3-13H2,1-2H3

InChI Key

JGCDFPFJPDWLGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC(CC1)CCCC

Origin of Product

United States

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